MitoTEMPO (hydrate) MitoTEMPO (hydrate) MitoTEMPO is a mitochondria-targeted superoxide dismutase mimetic that possesses superoxide and alkyl radical scavenging properties. This compound combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria. Mitochondrial targeting of superoxide scavenging via mitoTEMPO has been examined for potential therapeutic benefit to a variety of mitochondrondrial dysfunctions arising from excessive reactive oxygen species.
Brand Name: Vulcanchem
CAS No.: 1569257-94-8
VCID: VC0160295
InChI: InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2
SMILES: CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]
Molecular Formula: C29H37ClN2O3P
Molecular Weight: 528

MitoTEMPO (hydrate)

CAS No.: 1569257-94-8

Cat. No.: VC0160295

Molecular Formula: C29H37ClN2O3P

Molecular Weight: 528

* For research use only. Not for human or veterinary use.

MitoTEMPO (hydrate) - 1569257-94-8

Specification

Description MitoTEMPO is a mitochondria-targeted superoxide dismutase mimetic that possesses superoxide and alkyl radical scavenging properties. This compound combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria. Mitochondrial targeting of superoxide scavenging via mitoTEMPO has been examined for potential therapeutic benefit to a variety of mitochondrondrial dysfunctions arising from excessive reactive oxygen species.
CAS No. 1569257-94-8
Molecular Formula C29H37ClN2O3P
Molecular Weight 528
Standard InChI InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2
Standard InChI Key AIAJCDXYZBOVGT-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]

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